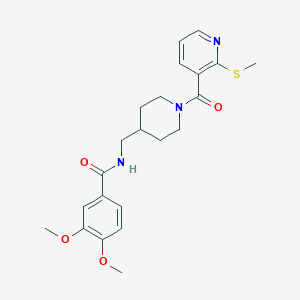

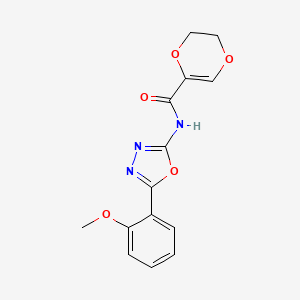

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the use of cyanoacetate derivatives and aromatic aldehydes. For instance, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid is achieved through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, using appropriate dimethoxyphenyl and ethoxyphenyl derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, and FTIR . These techniques provide detailed information about the molecular framework and functional groups present in the compound. The electronic properties of the molecules have also been analyzed using UV-visible absorption spectroscopy, which could be relevant for understanding the electronic structure of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide. However, the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is described . This indicates that cyanoacetate derivatives can undergo transformations to yield various functional groups, which could be relevant when considering the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through techniques such as cyclic voltammetry, which is influenced by scan rate, and thermal analysis using TG-DTA . These analyses provide insights into the electrochemical behavior and thermal stability of the compounds, which are important aspects to consider for the compound of interest.

Applications De Recherche Scientifique

Photophysical Properties

- Twisted Intramolecular Charge Transfer Fluorescence: A study by Singh and Kanvah (2001) examined the photophysical properties of various 1,2-diarylethenes, including compounds with cyano and methoxy substituents, revealing solvent polarity-dependent dual fluorescence attributed to different excited states. This insight could be applicable to the study of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide in photophysical research (Singh & Kanvah, 2001).

Antitumor Activity

- Novel Antitumor Agents: Romagnoli et al. (2014) designed and synthesized a series of compounds based on amino thiophene scaffolds with methoxy and cyano substituents, showing strong antiproliferative activity and the ability to inhibit tubulin assembly. These findings suggest potential antitumor applications for similar compounds, including 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide (Romagnoli et al., 2014).

Synthesis and Reactivity

- Synthesis of Related Compounds: The synthesis of 4,4'-dimethoxydiphenylcyanamide by Robinson (1954) provides insights into the synthetic pathways that could be relevant for the synthesis of related compounds like 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide (Robinson, 1954).

Mechanofluorochromic Properties

- Effect of Stacking Mode on Optical Properties: Research by Song et al. (2015) on 3-aryl-2-cyano acrylamide derivatives demonstrated that the stacking mode significantly affects their optical properties. This finding could be relevant for understanding the optical behavior of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide in mechanofluorochromic studies (Song et al., 2015).

Antibacterial Activities

- Antibacterial Properties: A study by El‐Ziaty and Shiba (2007) on (E) 2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoylamide derivatives highlighted their antibacterial activities. These findings suggest potential antibacterial research applications for structurally similar compounds (El‐Ziaty & Shiba, 2007).

Copolymer Synthesis

- Novel Copolymers with Styrene: Kharas et al. (2015) synthesized novel copolymers using methyl and methoxy ring-substituted 2-cyano-3-phenyl 2-propenamides, indicating the potential for developing new polymeric materials using similar cyano and methoxy-substituted compounds (Kharas et al., 2015).

Propriétés

IUPAC Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-26-17-9-6-16(7-10-17)22-20(23)15(13-21)11-14-5-8-18(24-2)12-19(14)25-3/h5-10,12,15H,4,11H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLYAUKTWRZGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

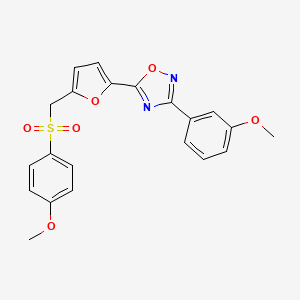

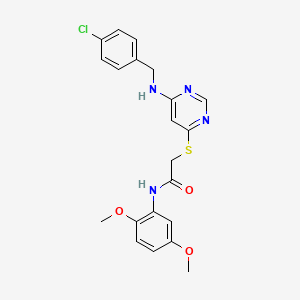

![(Z)-allyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2527416.png)

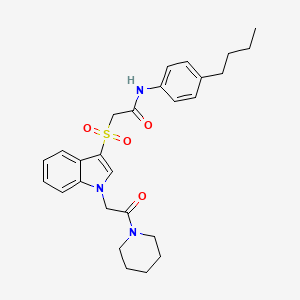

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2527417.png)

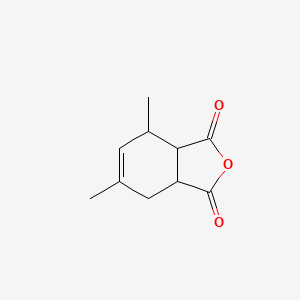

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)

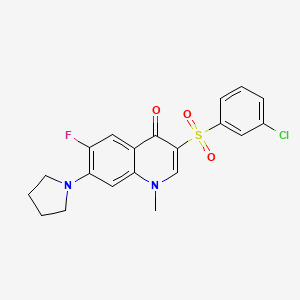

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527423.png)

![Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.02,6]undeca-2(6),4-diene-11-carboxylate](/img/structure/B2527429.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)